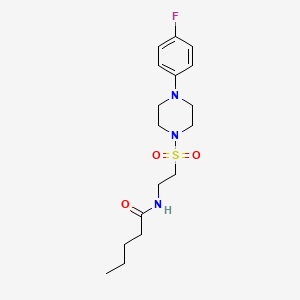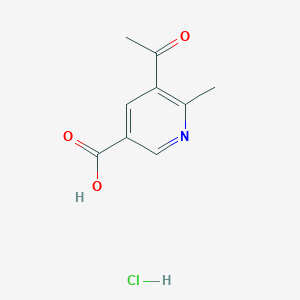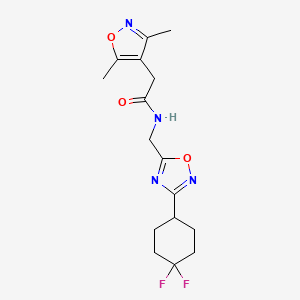
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone” belongs to a class of compounds known as 1,2,4-triazoles . These compounds are known for their diverse biological activities and are often used in the design and development of more selective and potent molecules .
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives involves various chemical reactions . The structures of these synthesized compounds are usually confirmed by spectroscopic techniques like NMR and MS analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including the compound , is typically established using NMR and MS analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are diverse and can involve various reagents and conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary. For example, some compounds in this class are thermally stable and exhibit acceptable densities .Applications De Recherche Scientifique
Anticancer Activity
The presence of the 1,2,4-triazole ring in the compound’s structure is significant for its potential anticancer properties. Triazole derivatives have been extensively studied for their cytotoxic activities against various cancer cell lines . They can interact with different targets, improving pharmacokinetics and pharmacological properties, which is crucial in the development of new anticancer drugs .
Antibacterial Properties
Compounds containing piperazine and triazole moieties have shown promising antibacterial activity. The structural flexibility of piperazine allows it to be incorporated into biologically active compounds that can target a range of bacterial infections .
Antifungal Applications
Similar to their antibacterial properties, triazole derivatives, including those with a piperazine component, have been evaluated as potential antifungal agents. Their ability to inhibit fungal growth makes them candidates for treating fungal infections .
Antipsychotic and Antidepressant Effects
The piperazine ring is a common feature in many pharmaceuticals, including antipsychotic and antidepressant medications. It can positively modulate the pharmacokinetic properties of drug substances, making it valuable in the treatment of mental health disorders .
Anti-inflammatory Uses
Piperazine derivatives are also explored for their anti-inflammatory properties. They can be designed to target specific inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .
Enzyme Inhibition
The triazole ring is known to form hydrogen bonds with enzymes, acting as an inhibitor. This is particularly useful in the design of drugs targeting specific enzymes involved in disease processes, such as aromatase inhibitors used in breast cancer treatment .
Safety And Hazards
The safety and hazards associated with 1,2,4-triazole derivatives depend on their specific structures and biological activities. Some compounds in this class have been found to exhibit cytotoxic effects against certain cancer cell lines but demonstrate very weak cytotoxic effects toward normal cells .
Orientations Futures
Propriétés
IUPAC Name |
(2-methylphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-14-4-2-3-5-15(14)18(26)24-10-8-23(9-11-24)16-6-7-17(22-21-16)25-13-19-12-20-25/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVTVHNADKAKKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2606132.png)
![N-[4-(ethylsulfanyl)butan-2-yl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2606133.png)
![N-(3,5-dimethoxyphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2606134.png)

![N-(2,5-dimethoxyphenyl)-2-(3-oxo-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2606137.png)







![N-(2,4-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2606153.png)
![8-(4-ethoxyphenyl)-N-(3-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2606155.png)